3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one
Description
3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one is a fluorinated ketone derivative featuring a 3-aminoazetidine moiety. This compound is of interest in medicinal chemistry and agrochemical research due to its structural hybrid of a bioactive azetidine and a fluorinated ketone, which may interact with enzyme systems such as juvenile hormone esterase (JHE) or serve as a synthetic intermediate .
Properties
IUPAC Name |
3-(3-aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)3-11-1-4(10)2-11/h4H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALATVBCZZIFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one is the histamine H3 receptor. This receptor plays a crucial role in the central nervous system, regulating the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine.
Mode of Action
This compound interacts with the histamine H3 receptor as an agonist. This means it binds to the receptor and activates it, leading to a series of intracellular events. The compound’s binding mode indicates key interactions similar to those attained by histamine.
Biochemical Pathways
Upon activation of the histamine H3 receptor, the compound affects the cyclic adenosine monophosphate (cAMP) pathway. This pathway is involved in many physiological processes, including the regulation of neurotransmitter release. The activation of the receptor can lead to changes in cAMP levels, which in turn can affect the release of neurotransmitters.
Pharmacokinetics
The compound has good metabolic stability and weak activity on cytochrome P450 enzymes. These properties are important for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and they contribute to its bioavailability.
Result of Action
The activation of the histamine H3 receptor by this compound can lead to various molecular and cellular effects. For example, in vivo evaluation of a similar compound in a social recognition test in mice revealed an amnesic effect.
Biochemical Analysis
Biochemical Properties
3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with histamine H3 receptors, acting as a high-affinity non-imidazole agonist. The interaction with histamine H3 receptors suggests that this compound can modulate neurotransmitter release and influence central nervous system activity. Additionally, it may interact with cytochrome P450 enzymes, affecting metabolic stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) response elements. By modulating these pathways, this compound can affect gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a partial agonist of histamine H3 receptors, binding to these receptors and modulating their activity. This interaction leads to changes in neurotransmitter release and subsequent alterations in gene expression. Additionally, the compound’s interaction with cytochrome P450 enzymes suggests a role in enzyme inhibition or activation, further influencing metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits good metabolic stability, with minimal degradation over extended periods. Long-term exposure to this compound in vitro and in vivo has been associated with sustained effects on cellular function, particularly in the central nervous system.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate neurotransmitter release without significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes such as cytochrome P450. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways underscores its potential as a tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, particularly in the central nervous system. Understanding the transport and distribution mechanisms of this compound is crucial for its application in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Studies have shown that it predominantly localizes in the central nervous system, where it exerts its biochemical effects.
Biological Activity
Overview
3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one (CAS: 2098011-69-7) is a synthetic compound with a molecular formula of C6H9F3N2O and a molecular weight of 182.14 g/mol. It has garnered attention in pharmacological research due to its interaction with the histamine H3 receptor, which plays a crucial role in various physiological processes including neurotransmission and cognitive functions.
Target Receptor:
The primary target of this compound is the histamine H3 receptor . It acts as a partial agonist , influencing the receptor's activity and subsequently affecting several biochemical pathways.
Biochemical Pathways:
Upon binding to the histamine H3 receptor, this compound modulates the cyclic adenosine monophosphate (cAMP) pathway. This modulation can lead to various downstream effects that influence cellular signaling and gene expression.
Pharmacokinetics:
The compound exhibits good metabolic stability and demonstrates weak activity on cytochrome P450 enzymes, suggesting a favorable profile for further development in therapeutic applications.
Biological Effects
The biological activity of this compound has been evaluated in several studies:
- Cognitive Effects: In vivo studies indicate that compounds similar to this one can produce amnesic effects in social recognition tests in mice, suggesting potential implications for cognitive disorders.
- Cellular Interactions: The compound has shown significant interactions with various enzymes and proteins, influencing cell signaling pathways related to cAMP response elements. This can lead to altered cellular responses in different contexts.
Case Studies and Experimental Data
| Study | Method | Findings |
|---|---|---|
| Social Recognition Test | Mice Model | Demonstrated amnesic effects when administered at specific dosages. |
| Biochemical Assay | Cell Lines | Showed modulation of cAMP levels upon histamine H3 receptor activation. |
| Metabolic Stability Assessment | In Vitro Testing | Confirmed good stability with minimal metabolism by cytochrome P450 enzymes. |
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
Enzyme Inhibition and Selectivity
- OTFP vs. Target Compound: OTFP’s octylthio chain enhances hydrophobic interactions with JHE, while the aminoazetidine in the target compound may facilitate hydrogen bonding or target alternative enzymes (e.g., epoxide hydrolases) .
- Fluorine Impact: The trifluoromethyl group in the target compound increases metabolic stability and membrane permeability compared to non-fluorinated azetidine derivatives .
Physicochemical Properties
- Lipophilicity: The target compound’s logP is likely higher than non-fluorinated azetidine derivatives due to the CF₃ group, enhancing bioavailability .
- Electron-Withdrawing Effects : The CF₃ group stabilizes the ketone, reducing susceptibility to nucleophilic attack compared to bromo or thio-substituted analogues .
Preparation Methods
Synthetic Routes and Preparation Methods
General Synthetic Strategy
The preparation of 3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one typically involves the nucleophilic substitution or addition of the azetidine moiety to a trifluoromethyl ketone precursor or the functionalization of an azetidine derivative with trifluoromethyl-containing reagents. The key synthetic challenge lies in the selective introduction of the trifluoromethyl ketone group while preserving the integrity of the azetidine ring and the amino substituent.
Detailed Preparation Methods from Patents and Literature
Method Based on Azetidine Nucleophilic Substitution (Patent WO2016073420A1)
- Starting Materials: A trifluoropropan-2-one derivative bearing a suitable leaving group (e.g., halogenated or activated carbonyl compound) and 3-aminoazetidine.
- Reaction Conditions: The azetidine nitrogen acts as a nucleophile attacking the electrophilic carbonyl carbon of the trifluoropropan-2-one derivative.
- Bases: Use of inorganic or organic bases such as primary, secondary, or tertiary amines, alkali metal hydroxides, or alkaline earth metal hydroxides to facilitate the nucleophilic substitution and neutralize formed acids.
- Solvents: Polar aprotic solvents are preferred to enhance nucleophilicity and solubility.
- Outcome: Formation of the desired this compound compound, which can be isolated and purified.
- Salts Formation: The free base can be converted into pharmaceutically acceptable salts by treatment with inorganic or organic acids or bases, enhancing solubility and stability.
Alternative Synthetic Route via Azetidine Ring Functionalization (EP3390384B1)
- Approach: Functionalization of an azetidine intermediate with trifluoromethyl ketone substituents.
- Key Step: Introduction of trifluoromethyl ketone functionality through acylation or oxidation reactions on azetidine derivatives.
- Yields: Reported yields for similar azetidine derivatives functionalized with trifluoromethyl groups are high (up to 99%), indicating efficient reaction conditions.
- Characterization: The products are characterized by 1H NMR and mass spectrometry to confirm the substitution pattern and purity.
Use of Cycloalkyl and Heterocyclic Intermediates (EP3995495A1)
- Synthetic Flexibility: The method allows substitution of azetidinyl groups with various alkyl or heterocyclic moieties, including trifluoromethyl groups.
- Reaction Conditions: Employs cycloalkane or heterocyclic intermediates with functional groups that facilitate nucleophilic substitution or ring closure reactions leading to the target compound.
- Functional Group Tolerance: The synthetic route tolerates multiple substituents, enabling structural analog development.
- Application: Useful for generating libraries of fluorinated azetidine derivatives for pharmaceutical screening.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Bases | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution (WO2016073420A1) | Trifluoropropan-2-one derivative + 3-aminoazetidine | Organic/inorganic bases (amines, hydroxides) | Nucleophilic substitution | Not specified | Salt formation possible; scalable |
| Azetidine ring functionalization (EP3390384B1) | Azetidine intermediate | Acylating agents, oxidants | Acylation/oxidation | Up to 99 | High yield; NMR and MS characterization |
| Cycloalkyl/heterocyclic intermediates (EP3995495A1) | Cycloalkane or heterocyclic precursors | Various substituents and bases | Substitution/ring closure | Not specified | Versatile for analog synthesis |
Research Findings and Notes on Preparation
- Base Selection: The choice of base is critical for efficient nucleophilic substitution; tertiary amines or alkali metal hydroxides are commonly used to neutralize acids formed and drive the reaction forward.
- Salt Formation: Conversion to pharmaceutically acceptable salts (e.g., amino acid salts, ammonium salts) enhances compound stability and solubility, important for downstream pharmaceutical applications.
- Purification: Standard chromatographic techniques and crystallization are employed to purify the compound after synthesis.
- Structural Confirmation: 1H NMR, mass spectrometry, and sometimes X-ray crystallography are used to confirm the structure and purity of the synthesized compound.
- Synthetic Challenges: Maintaining the integrity of the azetidine ring during trifluoromethyl ketone introduction requires careful control of reaction conditions to avoid ring-opening or side reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
